Silane, trimethyl[(phenylmethyl)thio]-
Description
Silane, trimethyl[(phenylmethyl)thio]- is an organosilicon compound characterized by a trimethylsilane core substituted with a benzylthio group (SCH₂C₆H₅). Its molecular formula is C₁₀H₁₆SSi, with a molecular weight of 196.32 g/mol. The benzylthio group introduces sulfur-based reactivity and aromaticity, making this compound valuable in surface modification, polymer chemistry, and as a coupling agent. The trimethylsilane backbone provides hydrolytic stability compared to alkoxysilanes, while the thioether linkage enables nucleophilic interactions and adhesion to metal surfaces .
Properties
CAS No. |
14629-67-5 |
|---|---|
Molecular Formula |
C10H16SSi |
Molecular Weight |
196.39 g/mol |
IUPAC Name |
benzylsulfanyl(trimethyl)silane |
InChI |
InChI=1S/C10H16SSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
OYAAGWGNCWJAHJ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)SCC1=CC=CC=C1 |
Canonical SMILES |
C[Si](C)(C)SCC1=CC=CC=C1 |
Synonyms |
Benzylthiotrimethylsilane |
Origin of Product |
United States |
Preparation Methods
NNN can be synthesized through various routes, including the following:
Industrial Production: In tobacco leaves, nicotine undergoes nitrosation to form NNN. The exact conditions and methods used in industrial production may vary, but the key step involves the reaction of nicotine with nitrous acid or nitrite ions.
Chemical Reactions Analysis
NNN can participate in several chemical reactions:
Nitrosation: The initial formation of NNN involves the nitrosation of nicotine. Nitrous acid (HNO) or nitrite ions (NO-
Reduction: NNN can be reduced to its corresponding amine, nornicotine.
Oxidation: Under certain conditions, NNN can undergo oxidation reactions.
Substitution: NNN may participate in substitution reactions, although specific examples are less well-documented.
Common reagents and conditions used in NNN reactions include nitrous acid, reducing agents, and oxidizing agents.
Scientific Research Applications
NNN has implications in various fields:
Cancer Research: Due to its carcinogenic potential, NNN is extensively studied in the context of tobacco-related cancers.
Toxicology: Researchers investigate NNN’s toxicity and its impact on human health.
Tobacco Control: Understanding NNN helps inform tobacco control policies and strategies.
Mechanism of Action
NNN’s carcinogenic effects are attributed to its ability to alkylate DNA, leading to mutations and potentially cancer development. It forms DNA adducts, disrupting normal cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Silane, trimethyl[(phenylmethyl)thio]- with structurally related silanes and thio-substituted derivatives:
Table 1: Structural and Functional Comparison of Silane Derivatives
Structural Differences and Reactivity
Benzylthio vs. Tolylthio Substituents The target compound’s benzylthio group (SCH₂C₆H₅) differs from the 4-methylphenylthio group (SCH₂C₆H₄CH₃) in Trimethyl[(4-methylphenyl)thio]methylsilane. Molecular Weight: The tolylthio derivative (210.42 g/mol) is heavier due to the additional methyl group .
Thioether vs. Thienyl Substituents Trimethyl(2-thienyl)silane substitutes a thienyl heterocycle (C₄H₃S) for the benzylthio group. The smaller thienyl ring reduces steric hindrance, favoring applications in conductive polymers. However, it lacks the aromatic π-system breadth of benzylthio, limiting adhesion in non-polar matrices .
Thioether vs. Alkoxy Substituents
- Benzyltriethoxysilane replaces the thioether with triethoxy groups, increasing hydrolytic reactivity. This makes it suitable for sol-gel processes but less stable in aqueous environments compared to the target compound .
Chloride vs. Thioether Substituents
- Trimethylsilyl chloride’s chloride substituent offers high electrophilicity, ideal for silylation reactions. However, it lacks the sulfur-mediated adhesion properties of the benzylthio derivative .
Research Trends and Industrial Relevance
- Market Demand : Trimethyl(3-phenyl-2-propenyl)-silane () highlights growing interest in functionalized silanes for specialty polymers, suggesting analogous opportunities for benzylthio derivatives .
- Environmental Considerations : Thioether silanes are less toxic than chlorosilanes, aligning with trends toward greener chemistry .
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